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Compound of Interest

Compound Name: 3-(2-Aminophenoxy)propanamide

CAS No.: 1094235-02-5

Cat. No.: B1519161

Get Quote

Application Note: 3-(2-Aminophenoxy)propanamide in Medicinal Chemistry

Executive Summary
3-(2-Aminophenoxy)propanamide (CAS: 1094235-02-5) is a bifunctional building block that

serves as a critical "hinge" molecule in drug discovery.[1] Its structural utility lies in its ability to

undergo scaffold morphing: it functions either as a flexible, hydrophilic linker in

PROTAC/bioconjugate design or as a direct precursor for the synthesis of 1,5-benzoxazepin-

4(5H)-ones, a privileged heterocyclic scaffold found in CNS-active agents and kinase inhibitors.

[1]

This guide details the strategic application of this molecule, providing validated protocols for its

synthesis, cyclization, and derivatization.

Part 1: Chemical Profile & Strategic Utility[1]
The molecule consists of an electron-rich aniline moiety linked via an ether oxygen to a

propanamide tail.[1] This specific architecture offers three distinct medicinal chemistry vectors:
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The Aniline Handle (Nucleophile): A primary site for electrophilic attack (acylation,

sulfonylation) to attach "warheads" or binding elements.

The Ether-Amide Chain (Linker): Provides a 3-atom spacer (O-C-C-C) that improves

solubility (LogP ~0.[1]3) and metabolic stability compared to all-carbon chains.[1]

The Cyclization Vector: Under acidic or catalytic conditions, the molecule undergoes

intramolecular cyclization to form the 7-membered 1,5-benzoxazepine ring.

Physicochemical Properties
Property Value

Implication for Drug
Design

Molecular Formula

C

H

N

O

Fragment-like (MW < 200)

Molecular Weight 180.20 g/mol High ligand efficiency potential

LogP (Predicted) 0.3 – 0.6

High aqueous solubility; ideal

for lowering lipophilicity of

greasy warheads

TPSA ~88 Å²
Good membrane permeability

balance

H-Bond Donors/Acceptors 2 / 3 Excellent solvent interaction

Part 2: Synthetic Workflows (Visualized)
The following diagram illustrates the two primary workflows: Path A (Scaffold Synthesis) and

Path B (Linker Utilization).
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Figure 1: Divergent synthesis pathways. Path A yields the 7-membered heterocyclic core; Path

B utilizes the molecule as a flexible spacer.[1]

Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of the Core Building Block
Objective: Synthesize 3-(2-aminophenoxy)propanamide from 2-aminophenol via Michael

Addition.[1]

Reagents:

2-Aminophenol (1.0 eq)[1]

Acrylamide (1.2 eq)[1][2]

Triethylamine (TEA) or DBU (0.1 eq)[1][2]

Solvent: Ethanol or Water/THF mixture.[2]

Step-by-Step:

Dissolution: Dissolve 2-aminophenol (10 mmol) in Ethanol (20 mL) under N
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atmosphere.

Activation: Add TEA (1.0 mmol) and stir at room temperature for 15 minutes. Note: The base

activates the phenolic hydroxyl group.

Addition: Add Acrylamide (12 mmol) slowly.

Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via TLC (System:

EtOAc/Hexane 1:1). The phenol spot will disappear, and a more polar spot (product) will

appear.

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

Purification: The residue is often an oil that crystallizes upon standing. Recrystallize from

Ethanol/Ether or purify via flash column chromatography (DCM:MeOH 95:5).

Validation: Confirm structure via

H NMR. Look for the disappearance of vinyl protons and the appearance of the triplet-triplet
pattern of the propanamide chain (~2.5 ppm and ~4.2 ppm).

Protocol B: Intramolecular Cyclization (The "Scaffold"
Route)
Objective: Convert the linear precursor into 2,3-dihydro-1,5-benzoxazepin-4(5H)-one. This

scaffold mimics peptide turns and is bioisosteric with benzodiazepines.

Mechanism: Acid-mediated nucleophilic attack of the aniline nitrogen onto the amide carbonyl,

releasing ammonia.

Reagents:

3-(2-Aminophenoxy)propanamide (1.0 eq)[1][3]

Polyphosphoric Acid (PPA) – Solvent and Catalyst[2]

Step-by-Step:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1519161/docs?utm_src=pdf-body#using-3-2-aminophenoxy-propanamide-in-medicinal-chemistry
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81701425.htm
https://pubchemlite.lcsb.uni.lu/e/compound/39869131
https://www.chemeo.com/cid/16-870-8/Propanamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519161?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation: Place PPA (10 g per 1 g of substrate) in a round-bottom flask. Heat to 60°C to

lower viscosity.

Addition: Add 3-(2-aminophenoxy)propanamide (5 mmol) portion-wise to the warm PPA.

Ensure thorough mixing.

Cyclization: Increase temperature to 100–110°C and stir for 2–4 hours.

Critical Control Point: Do not exceed 120°C to avoid charring or decomposition of the

ether linkage.

Quenching: Cool the reaction mixture to ~60°C. Pour slowly onto crushed ice (100 g) with

vigorous stirring. The PPA will hydrolyze, and the product may precipitate.

Extraction: If no precipitate forms, neutralize the aqueous phase with solid NaHCO

to pH ~7 and extract with Ethyl Acetate (3 x 50 mL).

Isolation: Dry organics over MgSO

, filter, and concentrate.

Result: The resulting 1,5-benzoxazepin-4(5H)-one is a solid.[1]

Protocol C: N-Functionalization (The "Linker" Route)
Objective: Use the aniline nitrogen to attach a pharmacophore, leaving the amide tail as a

solubility-enhancing flexible chain.

Reagents:

3-(2-Aminophenoxy)propanamide[1][3][4]

Acyl Chloride (R-COCl) or Sulfonyl Chloride (Ar-SO

Cl)[1]

Pyridine (Solvent/Base)[1][2]
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Step-by-Step:

Setup: Dissolve the precursor in dry Pyridine (or DCM with 2 eq TEA) at 0°C.

Coupling: Add the electrophile (1.1 eq) dropwise.

Reaction: Allow to warm to room temperature and stir for 2 hours.

Workup: Quench with water. Extract with DCM. Wash with 1N HCl (to remove pyridine), then

Brine.

Application: The resulting amide/sulfonamide retains the propanamide tail. This tail can be

further modified (e.g., Hofmann rearrangement to an ethylamine) if a different linkage is

required for PROTACs.

Part 4: Decision Matrix for Medicinal Chemists
Use the following logic flow to determine when to employ this building block in your lead

optimization campaign.

Design Goal

Target Requirement?

Route A: Rigid Scaffold

Conformational Restriction
(Bioisostere needed)

Route B: Flexible Linker

Solubility/Reach needed
(Distance > 5Å)

CNS / Kinase Inhibitor
(1,5-Benzoxazepine)

PROTAC / Bioconjugate
(Soluble Spacer)

Click to download full resolution via product page
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Figure 2: Strategic decision matrix for utilizing the aminophenoxy-propanamide motif.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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